molecular formula C17H13N3O2S2 B2463072 2-cyano-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1787879-47-3

2-cyano-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2463072
CAS RN: 1787879-47-3
M. Wt: 355.43
InChI Key: PAHGZFBAYNYTOP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound could be inferred from its functional groups. The cyano group, the thiophene ring, and the pyridine ring are all reactive and could participate in various chemical reactions. For instance, the cyano group can undergo transformations such as reduction to a primary amine or addition reactions with Grignard reagents .

Scientific Research Applications

Photophysicochemical Properties

  • The synthesis and characterization of Zinc(II) Phthalocyanine with new benzenesulfonamide derivative substituents, including photophysical and photochemical properties, suggest potential applications in photocatalytic processes (Öncül et al., 2021).

Catalysis and Hydrogenation

  • The development of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the transfer hydrogenation of ketones demonstrates the role of benzenesulfonamide derivatives in catalysis, efficient under basic-free conditions (Ruff et al., 2016).

Photodynamic Therapy

  • Zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base exhibits properties useful for photodynamic therapy, particularly for cancer treatment due to high singlet oxygen quantum yield (Pişkin et al., 2020).

Anticancer Activity

  • Novel indenopyridine derivatives with benzenesulfonamide components have shown significant in vitro anticancer activity, particularly against breast cancer cell lines (Ghorab & Al-Said, 2012).

Ligand for Metal Coordination

  • N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been studied for their potential as ligands in metal coordination, highlighting their structural diversity and potential in materials science (Jacobs et al., 2013).

Synthesis and Antitumor Evaluation

  • The synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and their evaluation as antitumor agents provides insights into the potential pharmaceutical applications of these compounds (Shams et al., 2010).

properties

IUPAC Name

2-cyano-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c18-8-14-3-1-2-4-17(14)24(21,22)20-10-13-7-16(11-19-9-13)15-5-6-23-12-15/h1-7,9,11-12,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHGZFBAYNYTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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